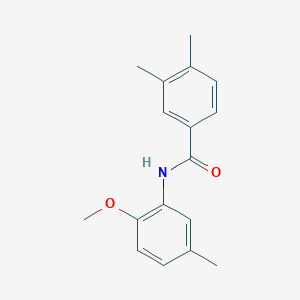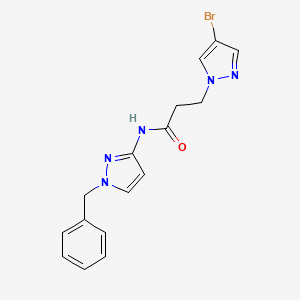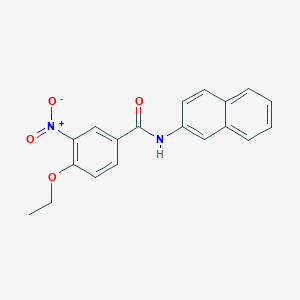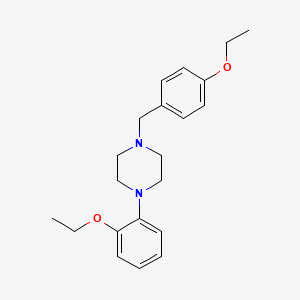![molecular formula C14H20N2O3 B5763984 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to inhibit the growth of cancer cells by inducing apoptosis. Another study showed that 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have anti-viral activity against the influenza virus.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing the production of inflammatory mediators in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine for cancer treatment. Another area of interest is the potential use of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been synthesized through various methods, including the reaction of 4-methoxyphenol with chloroacetyl chloride, followed by reaction with methylpiperazine. Another method involves the reaction of 4-methoxyphenol with acetic anhydride, followed by reaction with methylpiperazine. These methods have been optimized to produce high yields of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine with purity suitable for scientific research.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-19-13-5-3-12(18-2)4-6-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAUQFOFJJUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)
![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)

